molecular formula C7H8ClNO2 B1291369 2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol CAS No. 104472-98-2

2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol

Cat. No.: B1291369
CAS No.: 104472-98-2
M. Wt: 173.6 g/mol
InChI Key: DHJOXXXGCKSNMB-UHFFFAOYSA-N
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Description

2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol is an organic compound with the molecular formula C7H8ClNO2 It is a chlorinated derivative of pyridine, featuring an ethoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol typically involves the reaction of 6-chloropyridine-2-ol with ethylene oxide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 6-chloropyridine-2-ol attacks the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: The major products include 2-[(6-chloropyridin-2-yl)oxy]acetaldehyde and 2-[(6-chloropyridin-2-yl)oxy]acetic acid.

    Reduction: The major products include 2-[(6-chloropyridin-2-yl)oxy]ethanol and 2-[(6-chloropyridin-2-yl)oxy]ethylamine.

    Substitution: The major products depend on the nucleophile used, such as 2-[(6-chloropyridin-2-yl)oxy]ethylamine or 2-[(6-chloropyridin-2-yl)oxy]ethylthiol.

Scientific Research Applications

2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol can be compared with other similar compounds, such as:

    2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol: This compound has a similar structure but with the chlorine atom at a different position on the pyridine ring.

    6-Chloropyridin-2-ol: This compound lacks the ethoxy group and has different chemical properties and reactivity.

    2-[(6-Chloropyridin-2-yl)oxy]ethylamine: This compound has an amine group instead of a hydroxyl group, leading to different chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a chlorine atom and an ethoxy group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(6-chloropyridin-2-yl)oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c8-6-2-1-3-7(9-6)11-5-4-10/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJOXXXGCKSNMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620345
Record name 2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104472-98-2
Record name 2-[(6-Chloro-2-pyridinyl)oxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104472-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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